1-(3-Chloropyridin-4-yl)-2-methylpentan-1-one
Overview
Description
1-(3-Chloropyridin-4-yl)-2-methylpentan-1-one, commonly known as 4-Cl-PVP, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a designer drug that has gained popularity in recent years due to its stimulant effects. 4-Cl-PVP is a potent psychostimulant that is chemically similar to other cathinones such as α-PVP and MDPV. It has been found to be a powerful central nervous system stimulant and is known to cause euphoria, increased energy, and heightened alertness.
Scientific Research Applications
Electron Capture Processes in Organic Halides
The study by Bertin and Hamill (1964) on electron capture processes in organic halides examines the interactions of chloromethane derivatives in hydrocarbon matrices. This research, focusing on electron capture cross sections, provides insights into the behavior of halogenated compounds in rigid environments, relevant to understanding the electron affinity and reactivity of chloropyridinyl derivatives (Bertin & Hamill, 1964).
Monoamine Uptake Inhibitors
Research on pyrovalerone analogues, including 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, highlights the potential of such compounds as monoamine uptake inhibitors, specifically targeting dopamine and norepinephrine transporters. This study opens pathways for exploring "1-(3-Chloropyridin-4-yl)-2-methylpentan-1-one" in neurotransmission and pharmacological applications (Meltzer et al., 2006).
Spectroscopic Identification of Cathinones
Identification and derivatization of cathinones through spectroscopic studies, as conducted by Nycz et al. (2016), offer a methodology for characterizing halogenated pyridine derivatives. This approach can be applied to study the structural and electronic properties of "1-(3-Chloropyridin-4-yl)-2-methylpentan-1-one" (Nycz et al., 2016).
Iron(III) Extraction and Separation
The study on selective extraction and separation of iron(III) using 4-methylpentan-2-ol by Gawali and Shinde (1974) delves into the extraction efficiency of metal ions, which might suggest potential applications of "1-(3-Chloropyridin-4-yl)-2-methylpentan-1-one" in analytical and separation sciences (Gawali & Shinde, 1974).
Antifungal, Antibacterial, and Antiviral Activities
Li et al. (2015) synthesized and studied the biological activities of a complex containing a similar halopyridinyl moiety, demonstrating significant antifungal and antiviral effects. This suggests potential biomedical applications of "1-(3-Chloropyridin-4-yl)-2-methylpentan-1-one" in developing new therapeutic agents (Li et al., 2015).
properties
IUPAC Name |
1-(3-chloropyridin-4-yl)-2-methylpentan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-3-4-8(2)11(14)9-5-6-13-7-10(9)12/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIMTXWWRNJSIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)C1=C(C=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696457 | |
Record name | 1-(3-Chloropyridin-4-yl)-2-methylpentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropyridin-4-yl)-2-methylpentan-1-one | |
CAS RN |
898785-63-2 | |
Record name | 1-(3-Chloropyridin-4-yl)-2-methylpentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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